molecular formula C11H16ClNO3S B13207344 N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide

N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide

Cat. No.: B13207344
M. Wt: 277.77 g/mol
InChI Key: NFVIJFMJTGVVSR-UHFFFAOYSA-N
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Description

N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide is a chemical compound with the molecular formula C11H16ClNO3S. It is primarily used in proteomics research and has applications in various scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide typically involves the reaction of 2-chloro-1-hydroxyethylbenzene with methanesulfonamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonamide derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its action depend on the specific biological context and the targets it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide
  • This compound

Uniqueness

This compound stands out due to its specific chemical structure, which imparts unique properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H16ClNO3S

Molecular Weight

277.77 g/mol

IUPAC Name

N-[2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl]methanesulfonamide

InChI

InChI=1S/C11H16ClNO3S/c1-17(15,16)13-7-6-9-2-4-10(5-3-9)11(14)8-12/h2-5,11,13-14H,6-8H2,1H3

InChI Key

NFVIJFMJTGVVSR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCC1=CC=C(C=C1)C(CCl)O

Origin of Product

United States

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